
Ethyl o-isobutylserinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl o-isobutylserinate is an ester compound derived from serine, an amino acid Esters are organic compounds characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl or aryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl o-isobutylserinate can be synthesized through the esterification of serine with isobutyl alcohol in the presence of an acid catalyst. The reaction typically involves heating serine and isobutyl alcohol with a strong acid like sulfuric acid to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl o-isobutylserinate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of serine and isobutyl alcohol.
Reduction: Reduction reactions can convert the ester into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Serine and isobutyl alcohol.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl o-isobutylserinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding ester hydrolysis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of ethyl o-isobutylserinate involves its interaction with specific molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. This results in the formation of serine and isobutyl alcohol. The compound’s reactivity and interactions with other molecules are influenced by its ester functional group and the surrounding chemical environment.
Vergleich Mit ähnlichen Verbindungen
Ethyl o-isobutylserinate can be compared with other esters derived from amino acids, such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Found in pineapple oil, used in flavorings and fragrances.
Isopentyl acetate: Known for its banana-like odor, used in perfumes and as a flavoring agent.
Uniqueness: this compound stands out due to its derivation from serine, an amino acid, which imparts unique biochemical properties
Eigenschaften
Molekularformel |
C9H19NO3 |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
ethyl 2-amino-3-(2-methylpropoxy)propanoate |
InChI |
InChI=1S/C9H19NO3/c1-4-13-9(11)8(10)6-12-5-7(2)3/h7-8H,4-6,10H2,1-3H3 |
InChI-Schlüssel |
LLXJRDHEGAQKAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(COCC(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


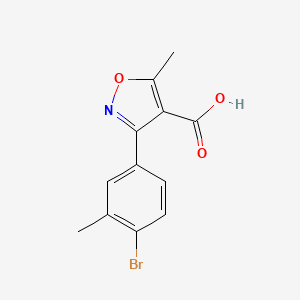
![2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid](/img/structure/B13628737.png)
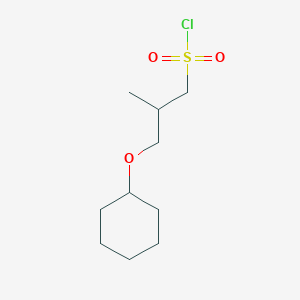

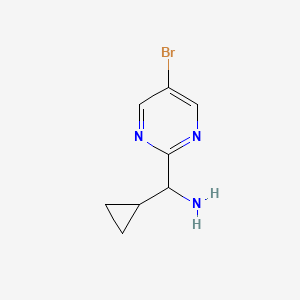
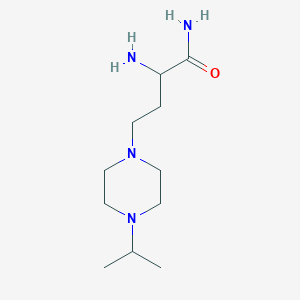
![2-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13628765.png)
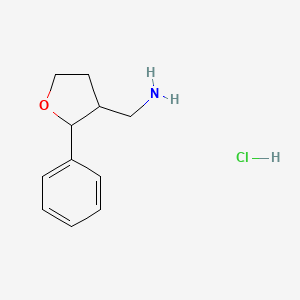
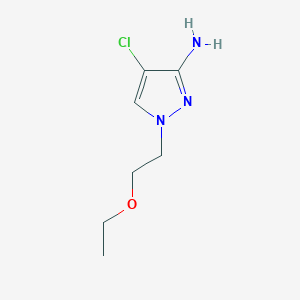
![3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole](/img/structure/B13628777.png)
![2-{1-[2-(dimethylamino)ethyl]-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13628782.png)
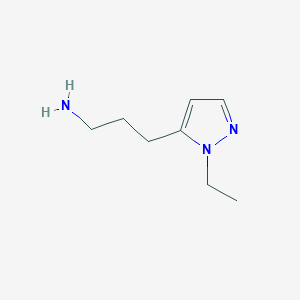
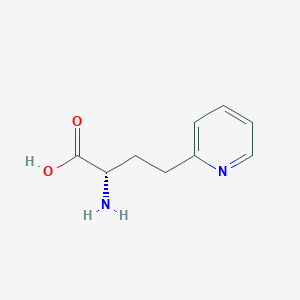
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylicacid,trans](/img/structure/B13628806.png)
